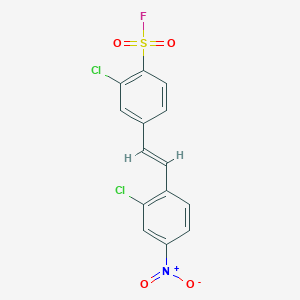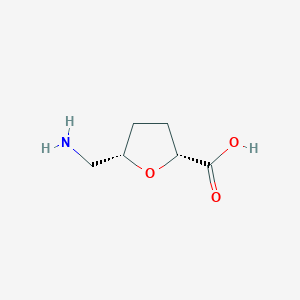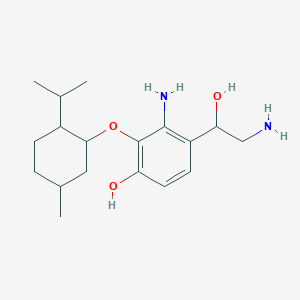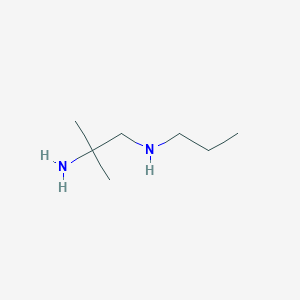
1-((2-(Hydroxymethyl)phenoxy)methyl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-(Hydroxymethyl)phenoxy)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxymethyl group and a phenoxy group. This compound is of interest due to its unique structure, which combines a cyclopentane ring with phenolic and hydroxymethyl functionalities, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Hydroxymethyl)phenoxy)methyl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with a phenolic compound in the presence of a base to form the phenoxy-substituted cyclopentanone. This intermediate can then be reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through distillation or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-((2-(Hydroxymethyl)phenoxy)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The phenoxy group can be reduced to a phenol using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution: Halides, nucleophiles, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Phenols.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-((2-(Hydroxymethyl)phenoxy)methyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-((2-(Hydroxymethyl)phenoxy)methyl)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl and phenoxy groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. These interactions can lead to various biological effects, including enzyme inhibition or activation and receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-methyl-2-cyclopenten-1-one: An organic compound related to cyclopentanedione, often called methylcyclopentenolone.
Cyclopentenone: Contains a cyclopentane ring with a ketone and an alkene functional group.
Uniqueness
1-((2-(Hydroxymethyl)phenoxy)methyl)cyclopentan-1-ol is unique due to its combination of a cyclopentane ring with both phenolic and hydroxymethyl functionalities. This structural combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C13H18O3 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
1-[[2-(hydroxymethyl)phenoxy]methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C13H18O3/c14-9-11-5-1-2-6-12(11)16-10-13(15)7-3-4-8-13/h1-2,5-6,14-15H,3-4,7-10H2 |
Clave InChI |
VIQVLYLVBPUNGL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(COC2=CC=CC=C2CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[2,3-c]pyridin-4-amine](/img/structure/B13347275.png)

![(9S,11R)-9,11-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-1-one](/img/structure/B13347291.png)




![Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride](/img/structure/B13347340.png)
![Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride](/img/structure/B13347347.png)





